(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid basic properties
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid basic properties
An In-Depth Technical Guide to the Basic Properties of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid
Executive Summary
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a synthetic derivative of adenine, a fundamental component of nucleic acids. Its structure is characterized by a purine core functionalized at the N9 position with an acetic acid moiety and at the N6 position with a benzhydryloxycarbonyl (Bhoc) protected amino group. This unique combination of functional groups imparts an amphoteric nature to the molecule, possessing both acidic and basic centers. This guide provides a comprehensive technical overview of the compound's core properties, with a specific focus on its basicity. We will delve into its chemical identity, theoretical pKa analysis, detailed experimental protocols for its characterization, and its potential applications as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound's chemical behavior.
Introduction
The Significance of Substituted Purines
Purine derivatives are a cornerstone of modern pharmacology and biotechnology.[1] The purine scaffold, present in natural compounds like adenine and guanine, is a privileged structure that interacts with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and polymerases.[1][2] By synthetically modifying the purine ring at various positions, scientists can fine-tune the molecule's affinity, selectivity, and pharmacokinetic properties. N6 and N9-disubstituted adenines, in particular, have been extensively explored as antagonists for adenosine receptors and as key intermediates in the synthesis of novel therapeutics.[3]
Profile of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid (herein referred to as Bhoc-N9-CMA) is a molecule designed for synthetic utility. The N9-carboxymethyl group provides a handle for conjugation, for instance, in the creation of peptide nucleic acid (PNA) monomers or for linking to other molecules.[4] The N6-amino group is protected by the benzhydryloxycarbonyl (Bhoc) group, a bulky protecting group that prevents unwanted side reactions. The fundamental characterization of this molecule, especially its acid-base properties (pKa), is critical for its effective use in multi-step syntheses and for predicting its behavior in biological systems.
Molecular Profile and Physicochemical Properties
Chemical Identity
The core identification details for Bhoc-N9-CMA are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid | [5] |
| Synonyms | (6-{[(diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | [6] |
| CAS Number | 186046-80-0 | [5][6][7][8][9][10] |
| Molecular Formula | C21H17N5O4 | [5][6][7] |
| Molecular Weight | 403.39 g/mol | [5][6][8] |
| Appearance | White solid powder | [4][8] |
| Purity | ≥95% - 98% (typical) | [4][5][7][8] |
Structural Analysis
The structure of Bhoc-N9-CMA features three key regions that dictate its chemical properties:
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The Purine Core: A heterocyclic aromatic system responsible for the molecule's UV absorbance and providing multiple nitrogen atoms that can act as proton acceptors (bases).
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The N9-Acetic Acid Group: This carboxylic acid moiety is the primary acidic center of the molecule.
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The N6-Bhoc-Amino Group: The N6-amino group is acylated, which significantly alters its basicity and electronic influence on the purine ring.
Caption: Chemical structure of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid.
Theoretical Analysis of Acidity and Basicity
Bhoc-N9-CMA is an amphoteric molecule, meaning it can act as both an acid and a base.
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Acidity: The most significant acidic proton is on the carboxylic acid group (-COOH). Its pKa is expected to be in the typical range for carboxylic acids, approximately 3-5. Deprotonation yields a carboxylate anion (-COO⁻).
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Basicity: The basicity resides in the nitrogen atoms of the purine ring. In an unsubstituted purine, the pKa of the conjugate acid is around 2.39.[1] However, the substituents on Bhoc-N9-CMA modulate this property. The N6-benzhydryloxycarbonylamino group is strongly electron-withdrawing due to the carbonyl moiety. This effect reduces the electron density within the purine ring system, making the ring nitrogens (N1, N3, and N7) less basic than in unsubstituted adenine. Protonation is most likely to occur at the N1 or N7 positions. The determination of the specific pKa value associated with this protonation is essential for understanding the molecule's charge state at physiological pH.
Caption: Protonation equilibria of Bhoc-N9-CMA.
Experimental Determination of Basic Properties (pKa)
To accurately determine the pKa values of Bhoc-N9-CMA, several robust analytical methods can be employed. The choice of method depends on the required precision, sample availability, and instrumentation.
UV-Vis Spectrophotometric Titration
Causality: This method leverages the fact that the purine ring is a strong chromophore. The electronic transitions within the ring are sensitive to its protonation state. As pH changes and a nitrogen atom becomes protonated, the UV-Vis absorbance spectrum (specifically the λmax) will shift. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa is determined as the inflection point.
Step-by-Step Protocol:
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Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 1 to 10) with constant ionic strength.
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Stock Solution Preparation: Prepare a concentrated stock solution of Bhoc-N9-CMA in a suitable solvent (e.g., DMSO or ethanol) where it is fully soluble.
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Sample Preparation: For each pH buffer, create a sample by adding a small, constant volume of the stock solution to the buffer in a quartz cuvette. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.
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Data Analysis: Identify a wavelength with a significant change in absorbance upon protonation. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Determination: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the midpoint of the curve corresponds to the pKa.[11][12]
Potentiometric Titration
Causality: This is a direct and classical method for pKa determination.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is half-neutralized. This method can resolve both the acidic and basic pKa values in a single set of experiments.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh a sample of Bhoc-N9-CMA and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if aqueous solubility is low.
-
Titration with Base (for Acidic pKa): Calibrate a pH meter and immerse the electrode in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.
-
Titration with Acid (for Basic pKa): In a separate experiment, dissolve the sample and titrate with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The first derivative of this plot will show peaks at the equivalence points. The pKa is the pH value at the half-equivalence point (i.e., the pH after adding half the volume of titrant needed to reach the first equivalence point).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chemical shift of atomic nuclei is highly sensitive to the local electronic environment. Protons on or near the purine ring (e.g., H2 and H8) will experience a change in their chemical shift as the adjacent nitrogen atoms become protonated.[12] Plotting this chemical shift versus pH yields a titration curve similar to that from UV-Vis spectroscopy. This technique is particularly powerful as it can sometimes provide insight into the specific site of protonation.[13][14][15]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of NMR tubes, each containing the same concentration of Bhoc-N9-CMA dissolved in a deuterated solvent system (e.g., D₂O with a co-solvent) buffered at a different pD (the equivalent of pH in D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions.
-
Data Analysis: Identify a proton signal that shows a clear chemical shift change across the pD range.
-
pKa Determination: Plot the chemical shift (in ppm) of the selected proton against the pD of the sample. Fit the data to a sigmoidal curve. The pD at the inflection point is the apparent pKa. A correction factor may be needed to convert pD to pH.
Synthesis and Handling
Conceptual Synthetic Pathway
While specific synthetic procedures for Bhoc-N9-CMA are proprietary, a logical and efficient pathway can be conceptualized based on established purine chemistry. The workflow below illustrates a plausible route starting from 6-chloropurine.
Caption: Conceptual workflow for the synthesis of Bhoc-N9-CMA.
Solubility and Handling
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Solubility: Due to its large nonpolar benzhydryl group and polar carboxylic acid, Bhoc-N9-CMA is expected to have limited solubility in water but good solubility in polar organic solvents like DMSO, DMF, and methanol. It should also be soluble in aqueous basic solutions (e.g., NaHCO₃ or NaOH) due to the deprotonation of the carboxylic acid to form a salt.
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Handling: The compound is listed as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[4]
Potential Applications
The structure of Bhoc-N9-CMA strongly suggests its primary role as a protected synthetic intermediate .
-
Peptide Nucleic Acid (PNA) Synthesis: The N9-acetic acid backbone is characteristic of PNA monomers. Bhoc-N9-CMA could be used to incorporate a modified adenine base into a PNA sequence.
-
Combinatorial Chemistry: The carboxylic acid serves as a versatile anchor point for coupling to resins or for amide bond formation with a diverse library of amines to generate novel compounds for screening.
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Drug Discovery: After deprotection of the Bhoc group, the resulting 6-amino-9-carboxymethyladenine can be further functionalized to create libraries of potential kinase inhibitors or receptor antagonists.
Conclusion
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a well-designed synthetic building block whose utility is governed by its distinct physicochemical properties. Its amphoteric nature, with a primary acidic center at the N9-acetic acid and tunable basicity at the purine core, dictates its reactivity and handling. Understanding its pKa values through robust experimental methods like spectrophotometric or potentiometric titration is paramount for its effective application in complex synthetic routes. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize and utilize this versatile purine derivative in their scientific endeavors.
References
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- 3. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, 250 mg, CAS No. 186046-80-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
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- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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